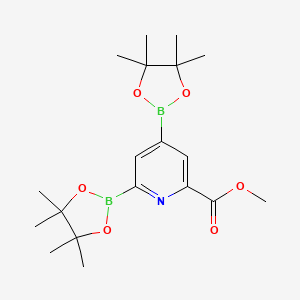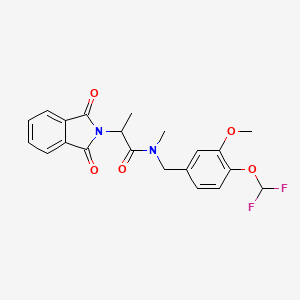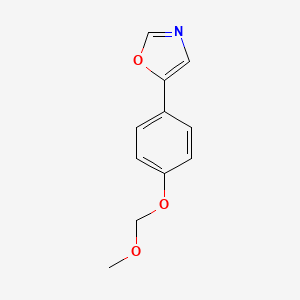
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and morpholine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenethiol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate dithiocarbamate is then reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-cancer, anti-tubercular, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
Mecanismo De Acción
The mechanism of action of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, inhibit microbial growth by targeting cell wall synthesis, and induce apoptosis in cancer cells by interacting with DNA
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- Benzothiazole-2-carboxylic acid
Comparison
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is unique due to its morpholine and carbodithioate functional groups, which impart distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and antifungal activities, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
10225-09-9 |
|---|---|
Fórmula molecular |
C12H12N2OS3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H12N2OS3/c16-12(14-5-7-15-8-6-14)18-11-13-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2 |
Clave InChI |
WZTCIIKTILGIIT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)







